molecular formula C19H25NOS B000252 Rotigotine CAS No. 99755-59-6

Rotigotine

Numéro de catalogue B000252
Numéro CAS: 99755-59-6
Poids moléculaire: 315.5 g/mol
Clé InChI: KFQYTPMOWPVWEJ-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease and Restless Legs Syndrome . It is administered via a transdermal patch that delivers the drug over a 24-hour period .


Synthesis Analysis

A new synthesis of enantiopure 2-aminotetralins involves a rhodium (I)-catalyzed regiodivergent resolution (asymmetric ring opening) of the unsymmetrical racemic oxabenzonorbornadiene . More detailed studies on the stability of rotigotine are still lacking, mainly in the pharmacokinetic and toxicological characterization of its impurities .


Molecular Structure Analysis

Rotigotine has a chemical formula of C19H25NOS and a molecular weight of 315.475 . It presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen .


Chemical Reactions Analysis

Rotigotine undergoes oxidation and instability in a previous formulation . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .


Physical And Chemical Properties Analysis

Rotigotine is a dopaminergic agonist drug selective for the D1/D2/D3-receptor . Its activity as an antagonist of the α2β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor also contributes to its beneficial efficacy in vivo .

Applications De Recherche Scientifique

Treatment of Parkinson’s Disease

Rotigotine is a dopaminergic agonist drug selective for the D1/D2/D3-receptor and is indicated for the treatment of Parkinson’s disease . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .

Treatment of Restless Leg Syndrome

In addition to Parkinson’s disease, Rotigotine is also used for the treatment of restless leg syndrome . Its activity as an antagonist of the α 2 β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor contributes to its beneficial efficacy in vivo .

Transdermal Patch Formulation

Rotigotine is marketed in several countries as a transdermal patch . This formulation was approved by the Food and Drug Administration (FDA) in 2007 .

Analytical Methods for Raw Material and Pharmaceutical Formulations

Analytical methods based on high-performance liquid chromatography for rotigotine from pharmacopoeias and literature were evaluated . These methods show adequate specificity and selectivity in determining the drug in the presence of its impurities .

Stability Studies

Reports of oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of rotigotine to ensure product quality . However, more detailed studies on the stability of rotigotine are still lacking .

Nose-to-Brain Delivery

In a study, rotigotine-loaded lecithin-chitosan nanoparticles (RTG-LCNP) were formulated to enhance its nose-to-brain delivery . The intranasal RTG-LCNP improved the brain availability of RTG by 7.86 fold with a 3.84-fold increase in the peak brain drug concentration .

Mécanisme D'action

Target of Action

Rotigotine is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also interacts with α-2-adrenergic receptors as an antagonist and 5HT1A receptors as an agonist . These receptors play a crucial role in the regulation of movement and mood.

Mode of Action

As a dopamine agonist, rotigotine mimics the effect of dopamine, a neurotransmitter in the brain that is needed to control movement . It activates dopamine receptors in the body, thereby compensating for the lack of dopamine seen in conditions like Parkinson’s disease . It also inhibits dopamine uptake and prolactin secretion .

Biochemical Pathways

Rotigotine’s interaction with dopamine receptors affects various biochemical pathways. It stimulates post-synaptic dopaminergic neurons, which is about 140 times more active than its dextrorotatory enantiomer . It also suppresses the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) .

Pharmacokinetics

Rotigotine is formulated as a transdermal patch, providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied rotigotine dose . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .

Result of Action

The activation of dopamine receptors by rotigotine leads to various molecular and cellular effects. It inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs . Furthermore, it inhibits the expressions of both vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in HUVECs .

Action Environment

No clinically relevant drug–drug interactions were observed following co-administration of rotigotine with levodopa/carbidopa, domperidone, or the CYP450 inhibitors cimetidine or omeprazole . This suggests that the action of rotigotine is relatively stable across different environmental factors.

Safety and Hazards

Rotigotine may cause side effects such as nausea, vomiting, somnolence, dizziness, and application-site reactions . More serious complications can include psychosis and impulse control disorders like hypersexuality, punding, and pathological gambling .

Propriétés

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYTPMOWPVWEJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046772
Record name Rotigotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.
Record name ROTIGOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine, This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting., Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors., In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures., Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome.
Record name Rotigotine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROTIGOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rotigotine

Color/Form

White to off-white powder

CAS RN

99755-59-6
Record name Rotigotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99755-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotigotine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099755596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigotine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rotigotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROTIGOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4T8BO2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ROTIGOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotigotine
Reactant of Route 2
Reactant of Route 2
Rotigotine
Reactant of Route 3
Reactant of Route 3
Rotigotine
Reactant of Route 4
Reactant of Route 4
Rotigotine
Reactant of Route 5
Reactant of Route 5
Rotigotine
Reactant of Route 6
Reactant of Route 6
Rotigotine

Q & A

Q1: How does Rotigotine interact with its target and what are the downstream effects?

A1: Rotigotine exerts its therapeutic effect by acting as an agonist at dopamine receptors, specifically exhibiting high affinity for D2 and D3 receptors []. Binding to these receptors mimics the action of dopamine, a neurotransmitter critical for motor control, reward, and motivation. This agonistic action leads to the activation of downstream signaling pathways, primarily involving G proteins.

Q2: What makes Rotigotine's binding profile unique compared to other dopamine agonists?

A2: While Rotigotine binds to D1, D2, and D3 receptors, it demonstrates a higher affinity for D2 and D3 receptors compared to dopamine itself [, ]. This preferential binding profile may contribute to its efficacy and potentially influence its side effect profile compared to other dopamine agonists. Additionally, Rotigotine demonstrates a continuous dopaminergic stimulation due to its transdermal delivery system, which is hypothesized to be advantageous in managing motor fluctuations in PD [].

Q3: What is the molecular formula and weight of Rotigotine?

A3: The molecular formula of Rotigotine is C19H29NOS, and its molecular weight is 319.5 g/mol.

Q4: How does the transdermal delivery system of Rotigotine contribute to its efficacy and patient compliance?

A4: The transdermal patch formulation of Rotigotine allows for continuous drug delivery over a 24-hour period, leading to stable plasma concentrations [, ]. This sustained delivery is hypothesized to mimic physiological dopamine release more closely compared to oral formulations, potentially resulting in improved control of motor fluctuations and reduced incidence of dyskinesias []. Additionally, the once-daily application of the patch enhances patient compliance and convenience [].

Q5: What are the common formulation strategies used to enhance the stability, solubility, or bioavailability of Rotigotine?

A5: Rotigotine is highly lipophilic, posing challenges for formulation and bioavailability. Researchers have explored various strategies to overcome these challenges, including:

    Q6: How is Rotigotine absorbed, distributed, metabolized, and excreted in the body?

    A6: Rotigotine administered via the transdermal patch is absorbed through the skin and enters the systemic circulation, bypassing first-pass metabolism []. It is extensively metabolized, primarily via conjugation, with sulfation being the major metabolic pathway [, ]. The parent compound undergoes N-desalkylation to a lesser extent, followed by conjugation. Rotigotine and its metabolites are primarily eliminated in the urine, with less than 1% of the unchanged drug excreted renally [].

    Q7: How do the pharmacokinetics of Rotigotine compare between intravenous and transdermal administration?

    A7: Studies have shown that the plasma concentration-time profiles of unchanged Rotigotine are comparable between intravenous infusion and transdermal patch application []. This finding highlights the ability of the transdermal system to deliver the drug consistently, achieving similar systemic exposure as intravenous administration.

    Q8: How does the continuous delivery of Rotigotine from the transdermal patch affect its pharmacodynamics compared to other dopamine agonists?

    A8: The continuous transdermal delivery of Rotigotine maintains stable plasma levels for 24 hours, potentially leading to more consistent dopaminergic stimulation compared to oral dopamine agonists with shorter half-lives []. This sustained stimulation is hypothesized to be beneficial in reducing motor fluctuations and the risk of dyskinesias associated with pulsatile dopamine receptor activation [, ].

    Q9: What in vitro and in vivo models have been used to study the efficacy of Rotigotine in PD?

    A9: The neuroprotective effects of Rotigotine have been evaluated in vitro using primary mesencephalic cell cultures treated with the complex I inhibitors 1-methyl-4-phenylpyridinium (MPP+) and rotenone []. Results demonstrated a neuroprotective effect of Rotigotine against rotenone-induced cell death, suggesting a potential disease-modifying effect []. In vivo studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropytidine (MPTP)-treated primates have shown that Rotigotine effectively improves motor function and reduces disability scores []. These models provide valuable insights into the potential mechanisms of action and therapeutic benefits of Rotigotine in PD.

    Q10: What are the key findings from clinical trials investigating the efficacy of Rotigotine in PD?

    A10: Clinical trials have demonstrated the efficacy of Rotigotine transdermal patch in both early and advanced PD [, , , ]. In early PD, Rotigotine monotherapy significantly improved motor function and activities of daily living compared to placebo [, , ]. In advanced PD, Rotigotine as an adjunct to Levodopa effectively reduced "off" time and improved motor symptoms [, , ]. These clinical trials have established the therapeutic value of Rotigotine in managing the motor symptoms of PD across different stages of the disease.

    Q11: What are the key findings from clinical trials investigating the efficacy of Rotigotine in RLS?

    A11: Rotigotine transdermal patch has demonstrated efficacy in treating moderate to severe RLS in clinical trials [, , , ]. Significant improvements in RLS symptom severity, as measured by the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and periodic limb movements in sleep (PLMS), have been reported with Rotigotine compared to placebo [, , , ]. These findings support the use of Rotigotine as a treatment option for individuals with RLS experiencing moderate to severe symptoms.

    Q12: What is the safety profile of Rotigotine based on clinical trials and post-marketing surveillance?

    A12: Rotigotine is generally well-tolerated, with most adverse events being mild to moderate in severity [, ]. The most common adverse events reported in clinical trials are application site reactions, nausea, dizziness, and somnolence [, ]. As with other dopamine agonists, there is a potential risk of impulse control disorders (ICDs) with Rotigotine, although the incidence appears to be similar to other agents in this class [, ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.